molecular formula C17H16N2O2 B4078029 N-(3-cyanophenyl)-2-phenoxybutanamide

N-(3-cyanophenyl)-2-phenoxybutanamide

Cat. No. B4078029
M. Wt: 280.32 g/mol
InChI Key: BCMHKWPNRIEIRV-UHFFFAOYSA-N
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Description

“N-(3-cyanophenyl)-2-phenoxybutanamide” is a compound that contains several functional groups: an amide group (-CONH2), a phenoxy group (Ph-O-), and a nitrile group (-C≡N). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of “N-(3-cyanophenyl)-2-phenoxybutanamide” would consist of a phenyl ring attached to an amide group, which is in turn attached to a cyanophenyl group. The phenoxy group is likely connected to the central carbon of the amide group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the amide, phenoxy, and nitrile groups. For example, the nitrile group could undergo hydrolysis, reduction, or Grignard reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar amide and nitrile groups in “N-(3-cyanophenyl)-2-phenoxybutanamide” could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without specific information about the biological activity of “N-(3-cyanophenyl)-2-phenoxybutanamide”, it’s difficult to predict its mechanism of action .

Future Directions

The future directions for research on “N-(3-cyanophenyl)-2-phenoxybutanamide” would depend on its biological activity and potential applications. If it shows promising biological activity, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

N-(3-cyanophenyl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-16(21-15-9-4-3-5-10-15)17(20)19-14-8-6-7-13(11-14)12-18/h3-11,16H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMHKWPNRIEIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)C#N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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